Quisinostat - 875320-29-9

Quisinostat

Catalog Number: EVT-281383
CAS Number: 875320-29-9
Molecular Formula: C21H26N6O2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quisinostat (JNJ-26481585) is a second-generation pyrimidyl-hydroxamic acid histone deacetylase (HDAC) inhibitor. [] It exhibits high cellular potency towards Class I and II HDACs, [] particularly demonstrating a high specificity for HDAC1 and 2. [, , ] Classified as a pan-HDAC inhibitor, [] it is known for its prolonged pharmacodynamic effects in vivo. [, ] Quisinostat has demonstrated significant potential as an antitumor agent in preclinical studies across various cancer types. [, , , , , , , , , , ]

Synthesis Analysis

While the provided papers do not contain a detailed synthesis pathway for Quisinostat, they highlight that it is a pyrimidyl-hydroxamic acid derivative. [, ] This suggests that its synthesis likely involves the coupling of a pyrimidine moiety with a hydroxamic acid group using established synthetic organic chemistry techniques.

Mechanism of Action
  • Glioblastoma (GBM): In preclinical models of GBM, Quisinostat inhibits tumor growth, induces apoptosis, and enhances radiosensitivity. [, , , , ] It exhibits potential as a combination therapy with radiation therapy for GBM treatment. [, , , ]
  • Hepatocellular Carcinoma (HCC): Quisinostat displays significant antitumor activity against HCC cell lines by inducing cell cycle arrest and apoptosis. [, ] Combination therapy with Sorafenib shows synergistic effects in both in vitro and in vivo models. []
  • Neuroblastoma: Quisinostat demonstrates the potential to restore RD3 expression and promote differentiation in neuroblastoma cancer stem cells. []
  • Multiple Myeloma (MM): Quisinostat shows promising results in combination with Bortezomib and Dexamethasone for relapsed MM. [, , ] It also exhibits synergistic effects with other proteasome inhibitors. []
  • Cutaneous T-Cell Lymphoma (CTCL): Quisinostat demonstrates clinical activity in patients with previously treated stage IB-IVA MF or SS. [, ]
  • Uveal Melanoma: Quisinostat inhibits the growth of BAP1-mutant uveal melanoma in preclinical models. [] It also shows promising results in combination with CDK inhibitors for both cutaneous and uveal melanoma. []
  • Other Cancer Types: Quisinostat exhibits antitumor activity against various other cancers, including lung adenocarcinoma, [] triple-negative breast cancer, [] synovial sarcoma, [] and urothelial carcinoma. []

Epigenetic Research:

  • Histone Modification: Quisinostat's role as an HDAC inhibitor makes it a valuable tool for investigating the role of histone acetylation in various biological processes. [, , , , , , , , , , ]
  • Gene Expression Regulation: By modulating histone acetylation, Quisinostat allows researchers to study the impact of epigenetic modifications on gene expression patterns in different cell types and disease models. [, , , , , , , , ]
Applications
  • Parasitic Diseases: Quisinostat has shown potential as an antimalarial agent, particularly against Plasmodium falciparum. [, ]
  • Developmental Biology: Quisinostat can improve the developmental competence of porcine somatic cell nuclear transfer embryos. [, , ]

Panobinostat

Relevance: Panobinostat, like Quisinostat, has been investigated for its efficacy in treating diffuse midline glioma (DMG). While both drugs induce overlapping transcriptional changes in DMG cells, indicating shared mechanisms of action, there are also distinct gene expression profiles associated with each drug, suggesting some differences in their downstream effects.

Trichostatin A (TSA)

Relevance: Both Trichostatin A and Quisinostat act as HDAC inhibitors and have been studied in the context of lung adenocarcinoma. While both compounds increased the expression of Cingulin and Angulin-1/LSR, proteins associated with tight junctions, they showed varying effects on claudin proteins and cell behavior in lung adenocarcinoma A549 cells and normal human lung epithelial cells, suggesting differences in their target selectivity and downstream effects.

PCI-24781

Relevance: Both PCI-24781 and Quisinostat were found to enhance the development of porcine SCNT embryos to the blastocyst stage, indicating their potential in improving cloning efficiency. This suggests that modulating histone acetylation during early embryonic development might be crucial for successful nuclear reprogramming, and both compounds could potentially be explored for improving the efficiency of animal cloning techniques.

Entinostat (MS-275)

Relevance: Entinostat, similar to Quisinostat, has shown promise in preclinical studies for inducing the expression of the MHC-II antigen presentation pathway in ovarian cancer cells. This suggests that both compounds could potentially enhance the immunogenicity of tumor cells and potentially synergize with immunotherapeutic approaches for ovarian cancer treatment.

Flavopiridol

Relevance: While Quisinostat targets HDACs, Flavopiridol inhibits CDKs, a different class of epigenetic regulators. Despite their distinct targets, combining Quisinostat and Flavopiridol showed a synergistic reduction in cell viability in melanoma cell lines, including BRAF inhibitor-resistant cells. This suggests that targeting multiple epigenetic pathways simultaneously could be a promising therapeutic strategy for melanoma.

Talazoparib

Relevance: Unlike Quisinostat, which targets HDACs, Talazoparib inhibits PARP, an enzyme involved in DNA repair. Despite their distinct targets, combining Quisinostat and Talazoparib demonstrated a synergistic reduction in cell viability in urothelial carcinoma (UC) cell lines, including cisplatin-resistant cells. This synergistic effect highlights the potential for combination therapies targeting different pathways involved in tumor cell survival and drug resistance.

IACS-70654

Relevance: IACS-70654, like Quisinostat, shows potential in targeting epigenetic mechanisms and has been studied in the context of triple-negative breast cancer (TNBC). Although they target different epigenetic regulators, both compounds demonstrated the ability to reprogram the tumor microenvironment, reduce tumor proliferation, and modulate the epithelial-mesenchymal transition (EMT) in TNBC models.

Capecitabine

Relevance: Quisinostat, as an HDACi, was explored in combination with the chemotherapy drug Capecitabine to treat mouse breast cancer cells in both 2D and 3D cell culture models. While Capecitabine showed concentration-dependent cytotoxicity, the addition of Quisinostat significantly enhanced its efficacy only in the 3D model, which better mimics the in vivo tumor microenvironment. This suggests that Quisinostat might enhance Capecitabine's antitumor activity in a context-dependent manner, potentially by modulating the tumor microenvironment or altering the epigenetic landscape of cancer cells to make them more susceptible to chemotherapy.

Sorafenib

Relevance: Sorafenib, a multi-kinase inhibitor, was investigated in combination with Quisinostat for its therapeutic potential in hepatocellular carcinoma (HCC). While both drugs individually showed antitumor effects, their combination exhibited a synergistic effect in inhibiting cell proliferation and inducing apoptosis in HCC cells both in vitro and in vivo. This highlights the potential benefits of combining targeted therapies that act on different pathways involved in tumor growth and survival.

Properties

CAS Number

875320-29-9

Product Name

Quisinostat

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28)

InChI Key

PAWIYAYFNXQGAP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO

Solubility

Soluble in DMSO

Synonyms

JNJ 26481585
JNJ-26481585
JNJ26481585
quisinostat

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.